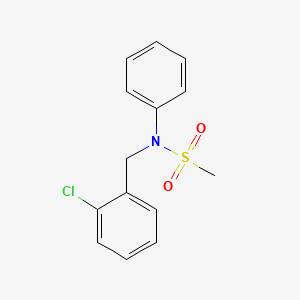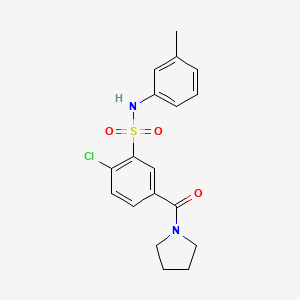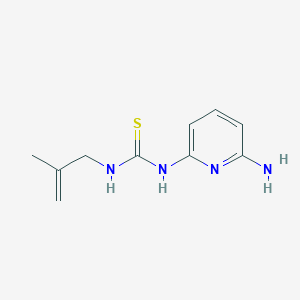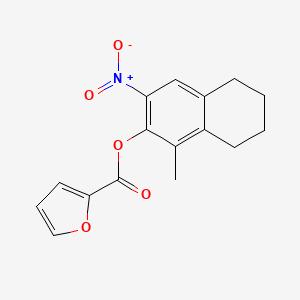
N-(2-chlorobenzyl)-N-phenylmethanesulfonamide
Vue d'ensemble
Description
“N-(2-chlorobenzyl)-N-phenylmethanesulfonamide” is a chemical compound that likely contains a benzyl group (a benzene ring attached to a CH2 group), a phenyl group (a benzene ring), a sulfonamide group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom), and a chlorine atom attached to the benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenylamine with 2-chlorobenzyl chloride to form the N-phenyl-N-(2-chlorobenzyl)amine intermediate. This could then be reacted with sulfuryl chloride or a similar sulfonating agent to introduce the sulfonamide group .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques would provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the benzyl, phenyl, and sulfonamide groups, as well as the chlorine atom. For example, the chlorine atom might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This could involve studying its biological activity, its physical properties, or its reactivity under different conditions .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-19(17,18)16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHSLRUULIQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B3507382.png)
![N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3507393.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B3507397.png)

![1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B3507411.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1-naphthylacetamide](/img/structure/B3507416.png)
![methyl 2-{[N-ethyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate](/img/structure/B3507417.png)
![2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3507429.png)
![methyl 2-[(N-2-furoylglycyl)amino]benzoate](/img/structure/B3507433.png)
![5-[4-(benzyloxy)phenyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3507445.png)
![2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate](/img/structure/B3507458.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-chloro-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B3507462.png)

